Selective Binding Affinity for Histamine H4 Receptor versus H1 and H2 Subtypes
1-[2-(1H-Imidazol-5-yl)ethyl]-3-methylurea demonstrates a pronounced selectivity profile across the histamine receptor family, with the highest affinity observed at the human histamine H4 receptor. Binding studies using [3H]-histamine displacement reveal a Kd of 16 nM at human H4 receptors stably expressed in baculovirus-infected Sf9 cell membranes [1]. In contrast, the compound exhibits substantially weaker affinity at the H2 receptor (Ki = 1,050 nM) and minimal affinity at the H1 receptor (Ki = 7,080 nM) as determined by displacement of [3H]UR-DE257 and [3H]mepyramine, respectively [1]. This translates to an approximate 66-fold selectivity for H4 over H2 and a 443-fold selectivity for H4 over H1.
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | H4 Kd = 16 nM; H2 Ki = 1,050 nM; H1 Ki = 7,080 nM |
| Comparator Or Baseline | Same compound evaluated across H1, H2, and H4 receptors |
| Quantified Difference | 66-fold selective for H4 vs H2; 443-fold selective for H4 vs H1 |
| Conditions | Radioligand displacement assays using [3H]-histamine (H4), [3H]UR-DE257 (H2), and [3H]mepyramine (H1) on human receptors stably expressed in baculovirus-infected Sf9 cell membranes |
Why This Matters
This quantified selectivity profile enables researchers to isolate H4-mediated pharmacological effects with minimal confounding activity at H1 or H2 receptors, a critical consideration for assay design and target validation studies.
- [1] BindingDB Entry BDBM50601562 (CHEMBL5209479). Affinity Data for 1-[2-(1H-Imidazol-5-yl)ethyl]-3-methylurea at Histamine H1, H2, and H4 Receptors. University of Regensburg / ChEMBL. View Source
